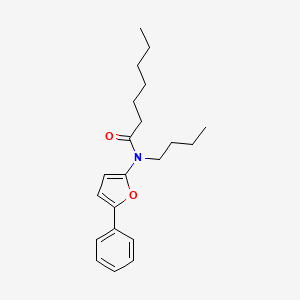
N-Butyl-N-(5-phenylfuran-2-YL)heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-(5-phenylfuran-2-YL)heptanamide is an organic compound that belongs to the class of amides It features a heptanamide backbone with a butyl group and a phenylfuran moiety attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(5-phenylfuran-2-YL)heptanamide typically involves the reaction of heptanoyl chloride with N-butylamine in the presence of a base such as triethylamine. The phenylfuran moiety can be introduced through a subsequent reaction with 5-phenylfuran-2-carboxylic acid under appropriate conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(5-phenylfuran-2-YL)heptanamide can undergo various chemical reactions, including:
Oxidation: The phenylfuran moiety can be oxidized to form corresponding furanones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of N-butyl-N-(5-phenylfuran-2-YL)heptanamine.
Substitution: Formation of substituted amides with different alkyl or aryl groups.
Scientific Research Applications
N-Butyl-N-(5-phenylfuran-2-YL)heptanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-N-(5-phenylfuran-2-YL)heptanamide involves its interaction with specific molecular targets. The phenylfuran moiety may interact with enzymes or receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-(5-phenylfuran-2-YL)methanamine
- N-Butyl-N-(5-phenylfuran-2-YL)butanamide
- N-Butyl-N-(5-phenylfuran-2-YL)pentanamide
Uniqueness
N-Butyl-N-(5-phenylfuran-2-YL)heptanamide is unique due to its specific structural features, such as the heptanamide backbone and the phenylfuran moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
62187-64-8 |
|---|---|
Molecular Formula |
C21H29NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
N-butyl-N-(5-phenylfuran-2-yl)heptanamide |
InChI |
InChI=1S/C21H29NO2/c1-3-5-7-11-14-20(23)22(17-6-4-2)21-16-15-19(24-21)18-12-9-8-10-13-18/h8-10,12-13,15-16H,3-7,11,14,17H2,1-2H3 |
InChI Key |
JFLFTXBRZFCCMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(CCCC)C1=CC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



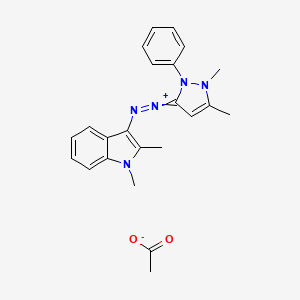
![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)
![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)
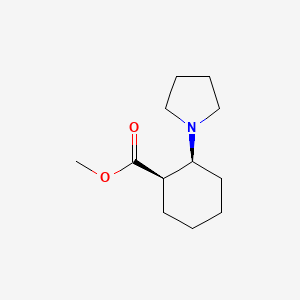

![1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline](/img/structure/B12906993.png)
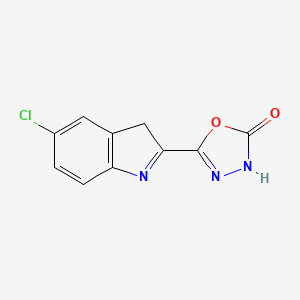
![3-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907001.png)
![(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907015.png)
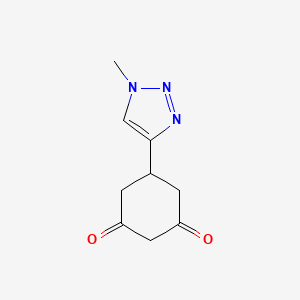
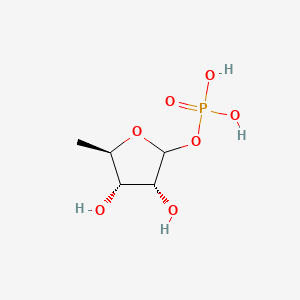
![5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12907029.png)

